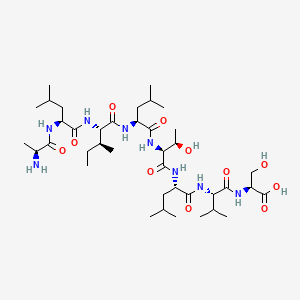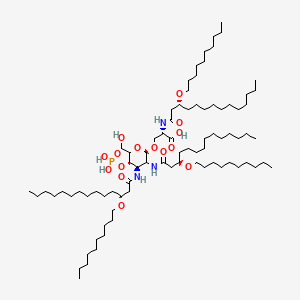
2'-Deoxyguanosine-(N-iBu)-3'-methyl-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite is a specialized compound used primarily in the synthesis of oligonucleotides. It is a derivative of 2’-deoxyguanosine, which is a nucleoside component of DNA. This compound is particularly valuable in the field of medicinal chemistry and molecular biology due to its role in the development of antiviral and anticancer drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of thymidine phosphorylase and purine nucleoside phosphorylase in a one-pot cascade reaction . The reaction conditions often include a buffer solution, specific temperature, and pH levels to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve the use of recombinant strains engineered to enhance the efficiency of the enzymatic reactions. For example, a recombinant strain of N-nucleoside deoxyribosyltransferase can be used to construct a novel pathway for the synthesis of 2’-deoxyguanosine . This method is advantageous due to its high yield and reduced environmental impact compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 8-oxo-2’-deoxyguanosine, a biomarker for oxidative stress.
Reduction: Although less common, reduction reactions can modify the nucleoside’s structure.
Substitution: This is a key reaction in the synthesis of oligonucleotides, where the phosphoramidite group is substituted to form phosphodiester bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrous acid and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation .
Major Products
The major products formed from these reactions include various modified nucleosides and oligonucleotides, which are essential for research and therapeutic applications .
Aplicaciones Científicas De Investigación
2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides for various biochemical assays.
Biology: The compound is crucial for studying DNA replication and repair mechanisms.
Medicine: It plays a significant role in the development of antiviral and anticancer drugs, showing potential in treating viral infections and certain types of cancer.
Industry: The compound is used in the production of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group facilitates the formation of phosphodiester bonds, which are essential for the stability and function of DNA and RNA molecules. The compound targets specific sequences in the DNA or RNA, allowing for precise modifications and therapeutic interventions .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine: Another nucleoside used in oligonucleotide synthesis.
2’-Deoxycytidine: Similar in structure and function, used in DNA synthesis.
2’-Deoxyuridine: Used in the synthesis of RNA analogs.
Uniqueness
2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite is unique due to its specific modifications, which enhance its stability and reactivity in oligonucleotide synthesis. Its ability to form stable phosphodiester bonds makes it particularly valuable in therapeutic applications .
Propiedades
Fórmula molecular |
C42H53N6O8P |
|---|---|
Peso molecular |
800.9 g/mol |
Nombre IUPAC |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H53N6O8P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(56-57(53-9)48(27(3)4)28(5)6)35(55-36)24-54-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34-,35-,36-,57?/m1/s1 |
Clave InChI |
ZPHYBBFOEAOOMN-VWNKYNPVSA-N |
SMILES isomérico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OC |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)

![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)
![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)


![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)






